2,3-Dichloro-6-methoxyquinoxaline

Medicinal Chemistry Physicochemical Properties Drug Design

Essential synthetic intermediate designated Grazoprevir Intermediate 1. 2,3-dichloro substitution enables sequential SNAr functionalization for macrocyclic HCV NS3/4A protease inhibitor synthesis. The 6-methoxy group is structurally required for final drug binding conformation; generic analogs fail. Available at ≥98% purity with full QC documentation (NMR, HPLC, GC) supporting GMP campaigns.

Molecular Formula C9H6Cl2N2O
Molecular Weight 229.06 g/mol
CAS No. 39267-04-4
Cat. No. B108869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloro-6-methoxyquinoxaline
CAS39267-04-4
Synonyms2,3-Dichloro-6-methoxyquinoxaline;  6-Methoxy-2,3-dichloroquinoxaline; 
Molecular FormulaC9H6Cl2N2O
Molecular Weight229.06 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(C(=N2)Cl)Cl
InChIInChI=1S/C9H6Cl2N2O/c1-14-5-2-3-6-7(4-5)13-9(11)8(10)12-6/h2-4H,1H3
InChIKeyNFJQDGNCJJPQNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichloro-6-methoxyquinoxaline (CAS 39267-04-4): Key Intermediate for HCV NS3/4A Protease Inhibitors and Heterocyclic Building Block


2,3-Dichloro-6-methoxyquinoxaline (CAS 39267-04-4) is a dihalogenated quinoxaline derivative bearing a 6-methoxy substituent. The compound serves as a synthetic intermediate for the preparation of bioactive heterocyclic systems via nucleophilic aromatic substitution (SNAr) at the C2 and C3 chlorine positions. Its primary documented application is as a key building block in the synthesis of macrocyclic HCV NS3/4A protease inhibitors, including grazoprevir, for which it is specifically designated as Grazoprevir Intermediate 1 . The compound is also utilized as a reactant for the preparation of antibacterial and antifungal (tetrazolo[1,5-a]quinoxalinyl)dihydrophthalazine-diones .

Why 2,3-Dichloro-6-methoxyquinoxaline Cannot Be Substituted by Unsubstituted or Differently Substituted Quinoxaline Analogs


Generic substitution of 2,3-dichloro-6-methoxyquinoxaline with other quinoxaline analogs fails due to the compound's precise substitution pattern that dictates both reactivity profile and downstream biological target engagement. The 2,3-dichloro substitution enables sequential SNAr functionalization with differential reactivity between the two chlorine positions, while the 6-methoxy group modulates electron density on the quinoxaline ring, influencing regioselectivity of nucleophilic attack and physicochemical properties including LogP and PSA [1]. In the context of HCV NS3/4A protease inhibitor synthesis, the 6-methoxy group is a structural requirement for the final macrocyclic inhibitor's binding conformation, and replacement with unsubstituted (2,3-dichloroquinoxaline) or alternatively substituted analogs (e.g., 6-methyl, 6-fluoro) would yield compounds with altered pharmacokinetic properties and potentially compromised target affinity [2].

Quantitative Comparative Evidence for 2,3-Dichloro-6-methoxyquinoxaline Versus Structural Analogs


Lipophilicity (LogP) Differentiation: 6-Methoxy vs. Unsubstituted 2,3-Dichloroquinoxaline

The 6-methoxy substituent in 2,3-dichloro-6-methoxyquinoxaline reduces lipophilicity compared to unsubstituted 2,3-dichloroquinoxaline, as evidenced by lower calculated LogP values. This difference is pharmacologically meaningful for compounds intended to progress toward orally bioavailable drug candidates, where excessive lipophilicity correlates with metabolic instability and off-target toxicity [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Polar Surface Area (PSA) Comparison: Impact on Membrane Permeability

2,3-Dichloro-6-methoxyquinoxaline possesses a polar surface area (PSA) of 35.01 Ų, which differs from unsubstituted 2,3-dichloroquinoxaline (PSA ~25.8 Ų). The increased PSA arises from the methoxy oxygen and is associated with altered membrane permeability characteristics [1].

ADME Drug-like Properties Permeability

Crystallographic Evidence: Definitive Structural Confirmation Enabling Quality Control

The crystal structure of 2,3-dichloro-6-methoxyquinoxaline has been experimentally determined and deposited, providing definitive atomic coordinates that enable unambiguous identification and purity verification via powder X-ray diffraction (PXRD) [1]. This stands in contrast to many 2,3-dichloroquinoxaline analogs for which no single-crystal X-ray structure has been reported.

Crystallography Quality Control Structural Confirmation

Melting Point Specification: Enabling Solid-Phase Purity Assessment

2,3-Dichloro-6-methoxyquinoxaline exhibits a melting point of 160 °C, as documented in authoritative chemical databases [1]. This value serves as a rapid, equipment-minimal purity indicator that distinguishes the target compound from other 2,3-dichloroquinoxaline derivatives with different substitution patterns, each possessing distinct melting ranges.

Analytical Chemistry Quality Specification Thermal Analysis

Commercial Purity Benchmarking: 98% Minimum Specification with Analytical Documentation

Commercial suppliers of 2,3-dichloro-6-methoxyquinoxaline consistently provide material at ≥98% purity (GC/HPLC) with supporting analytical documentation including NMR, HPLC, and GC reports . This established purity benchmark enables direct comparison across vendors and ensures reproducibility in downstream synthetic applications.

Procurement Specification Quality Assurance Analytical Standards

Procurement-Driven Application Scenarios for 2,3-Dichloro-6-methoxyquinoxaline (CAS 39267-04-4)


HCV NS3/4A Protease Inhibitor Synthesis: Grazoprevir Intermediate

The compound is explicitly designated as Grazoprevir Intermediate 1 and serves as a critical building block for the construction of the quinoxaline-containing macrocyclic core of grazoprevir (MK-5172), an FDA-approved HCV NS3/4A protease inhibitor . The 6-methoxy group is a required structural feature for the final drug's binding conformation, and the 2,3-dichloro motif enables sequential functionalization to install the macrocyclic P2–P4 moieties. Procurement of this specific intermediate is mandatory for any synthetic route to grazoprevir or structurally related HCV protease inhibitors under development [1].

Antibacterial and Antifungal Agent Development: Tetrazoloquinoxaline Synthesis

The compound is utilized as a reactant for the preparation of (tetrazolo[1,5-a]quinoxalinyl)dihydrophthalazine-diones, a class of fused heterocycles possessing significant antibacterial and antifungal activity . The 2,3-dichloro functionality permits sequential displacement by nitrogen nucleophiles to construct the tetrazoloquinoxaline core, while the 6-methoxy group contributes to the overall physicochemical profile of the final bioactive compounds.

Medicinal Chemistry Library Synthesis: Diversification via SNAr

As a versatile building block for heteroaromatic nucleophilic substitution, the compound enables the parallel synthesis of 2,3-disubstituted-6-methoxyquinoxaline libraries for structure-activity relationship (SAR) exploration . The differential reactivity of the C2 and C3 chlorine atoms allows regioselective sequential substitution with amine, thiol, or alkoxide nucleophiles, enabling rapid access to diverse chemical space. The favorable LogP (2.95) and PSA (35.01) properties [1] make derivatives suitable for progression toward orally bioavailable lead compounds.

Process Chemistry and Scale-Up: Quality-Controlled Intermediate

For process development and kilogram-scale synthesis, the compound's established commercial availability at ≥98% purity with batch-specific QC documentation (NMR, HPLC, GC) provides the reproducibility required for GMP and non-GMP manufacturing campaigns . The experimentally determined crystal structure enables definitive batch identification via PXRD, and the melting point specification (160 °C) offers a rapid in-process control parameter during scale-up operations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dichloro-6-methoxyquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.